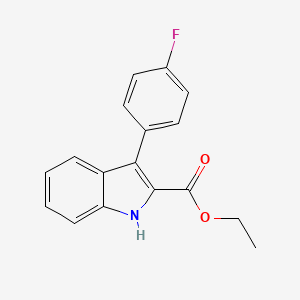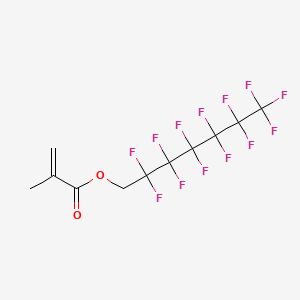
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate (TFHMA) is a fluorinated monomer that is widely used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic material that has a low surface tension and high thermal stability. TFHMA is an important monomer for the synthesis of polymers with a wide range of properties. This monomer is used in the production of polymers for applications such as coatings, adhesives, and lubricants. Furthermore, TFHMA has been used in the development of novel materials for biomedical applications.
Aplicaciones Científicas De Investigación
Anionic Polymerizations and Block Copolymer Synthesis
Anionic polymerizations of perfluoroalkyl methacrylates have enabled the synthesis of well-defined block copolymers containing hydrophilic, hydrophobic, and perfluoroalkyl groups. These materials exhibit unique micelle formation in selective solvents and surface properties that are tunable based on the environmental conditions, suggesting applications in surface coatings and nanomaterials (Ishizone et al., 1999).
Hydrophobic Coatings
Perfluoroalkyl methacrylates have been utilized in the development of non-stick, hydrophobic coatings. These coatings show promise for applications requiring water repellence and easy-clean properties (Schmidt et al., 1994).
Pervaporation Membrane Technology
The synthesis and application of perfluoroalkyl methacrylate polymers in pervaporation membrane technology for dehydration processes indicate potential uses in industrial separations and purification processes (Ahn et al., 2005).
Fluorinated Polymers for Optical and Protective Coatings
Synthesis of novel polymethacrylates bearing cyclic perfluoroalkyl groups has been reported, with these materials showing excellent water repellency and potential applications in optical fiber coatings and protective films due to their durable and resistant nature (Hayakawa et al., 1998).
Mecanismo De Acción
Target of Action
This compound is a type of methacrylate, which are commonly used in the production of polymers . Therefore, its targets are likely to be involved in polymerization reactions.
Mode of Action
1H,1H-Perfluoroheptyl methacrylate, like other methacrylates, is a monomer that can undergo polymerization. The presence of the methacrylate group allows it to react with other monomers or itself to form a polymer chain. The perfluoroheptyl group, being highly fluorinated, imparts unique properties to the resulting polymer, such as increased stability and resistance to various environmental factors .
Biochemical Pathways
These polymers can have a wide range of applications, from coatings and adhesives to medical devices and more .
Result of Action
The primary result of the action of 1H,1H-Perfluoroheptyl methacrylate is the formation of polymers with unique properties due to the presence of the perfluoroheptyl group. These polymers exhibit increased stability and resistance to various environmental factors, making them suitable for a variety of applications .
Action Environment
The action of 1H,1H-Perfluoroheptyl methacrylate, like other methacrylates, is influenced by environmental factors such as temperature and the presence of initiators, which can trigger the polymerization process. The stability of the resulting polymers is also influenced by environmental factors, with the perfluoroheptyl group conferring increased resistance to these factors .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F13O2/c1-4(2)5(25)26-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTUUPXNYCOCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197405 | |
| Record name | (Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate | |
CAS RN |
48076-44-4 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48076-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Perfluorohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



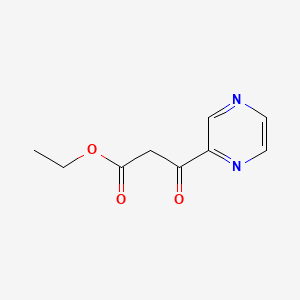
![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)
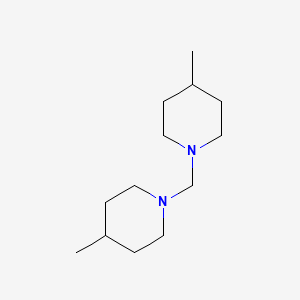
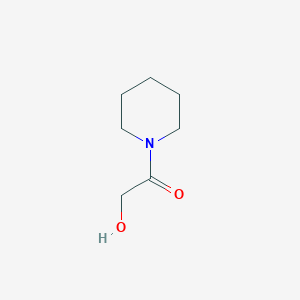
![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
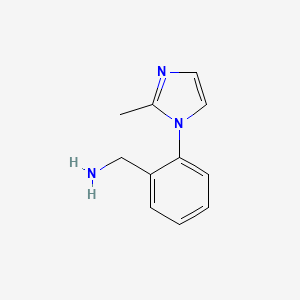
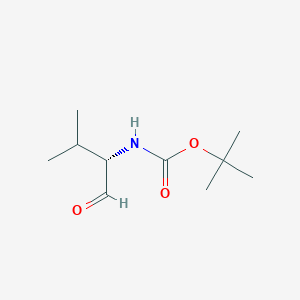

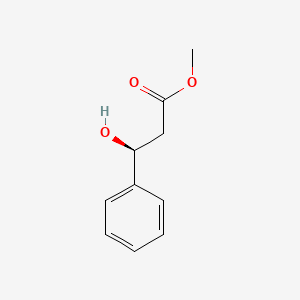
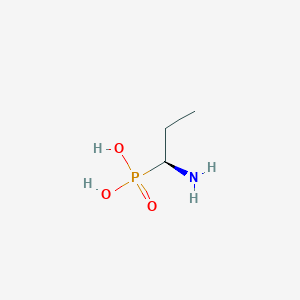

![6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1598839.png)
![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)
